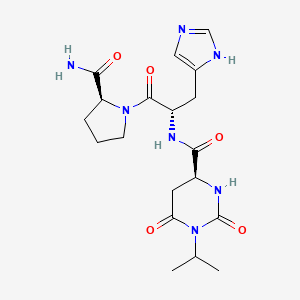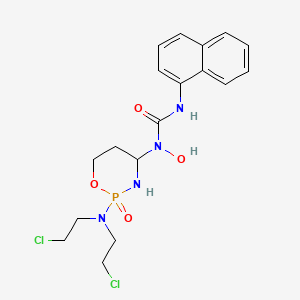
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-naphthalenyl)-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-naphthalenyl)-, P-oxide” is a complex organic compound that features a urea backbone with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps may include:
Formation of the oxazaphosphorin ring: This can be achieved through the reaction of appropriate amines with phosphorus oxychloride.
Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the oxazaphosphorin intermediate with bis(2-chloroethyl)amine under controlled conditions.
Attachment of the naphthalenyl group: This can be done through a coupling reaction, often using reagents like naphthalenyl halides and suitable catalysts.
Final urea formation: The final step involves the reaction of the intermediate with urea or its derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the oxazaphosphorin ring and the bis(2-chloroethyl)amino group makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxides, while substitution reactions could yield a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
The compound’s structure suggests potential applications in chemotherapy, particularly in targeting cancer cells. Its ability to form covalent bonds with DNA could make it effective in disrupting cancer cell replication.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of this compound likely involves its interaction with cellular components, such as DNA and proteins. The bis(2-chloroethyl)amino group is known for its ability to form covalent bonds with DNA, leading to the disruption of DNA replication and cell division. This makes it a potential candidate for use in chemotherapy.
類似化合物との比較
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: Contains bis(2-chloroethyl)amino groups and is used in cancer treatment.
Uniqueness
The uniqueness of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-naphthalenyl)-, P-oxide” lies in its combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
97139-73-6 |
|---|---|
分子式 |
C18H23Cl2N4O4P |
分子量 |
461.3 g/mol |
IUPAC名 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H23Cl2N4O4P/c19-9-11-23(12-10-20)29(27)22-17(8-13-28-29)24(26)18(25)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-7,17,26H,8-13H2,(H,21,25)(H,22,27) |
InChIキー |
IUWJRVHDDJHGLY-UHFFFAOYSA-N |
正規SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC=CC3=CC=CC=C32)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


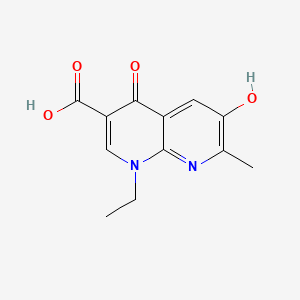
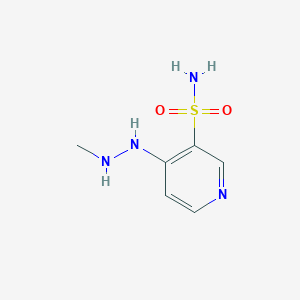
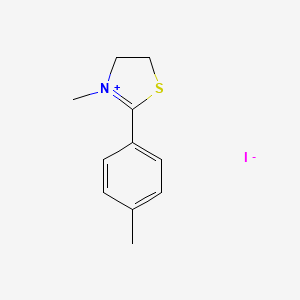
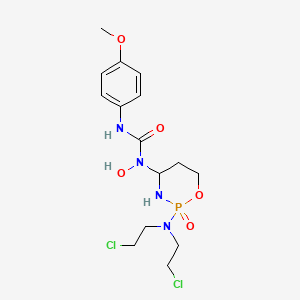
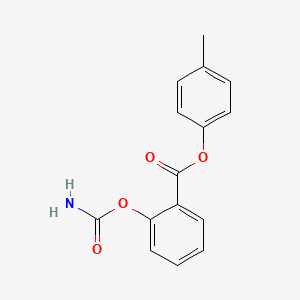

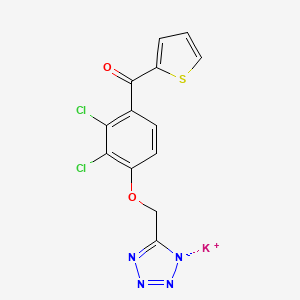

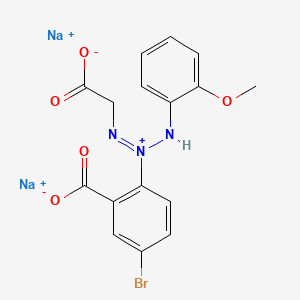
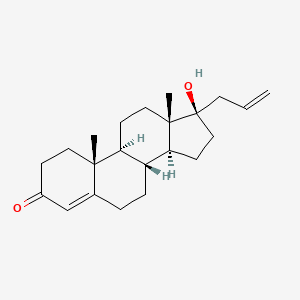
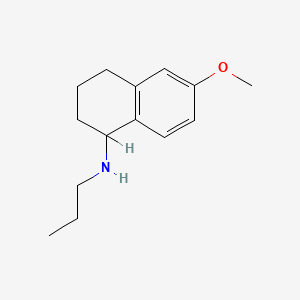
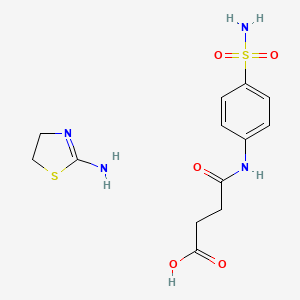
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)
